Presenilin 1 (349-361)
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Overview
Description
Presenilin 1 (349-361) is a synthetic peptide representing amino acids 349-361 of the presenilin 1 protein. This peptide can be phosphorylated by glycogen synthase kinase-3β (GSK3β) in vitro and is used in various disease research . Presenilin 1 is a part of the γ-secretase complex, which plays a crucial role in the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Presenilin 1 (349-361) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods
Industrial production of Presenilin 1 (349-361) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Presenilin 1 (349-361) primarily undergoes phosphorylation reactions. Glycogen synthase kinase-3β (GSK3β) phosphorylates the peptide in vitro, which affects its interaction with other proteins .
Common Reagents and Conditions
Major Products Formed
The major product formed from the phosphorylation of Presenilin 1 (349-361) is the phosphorylated peptide, which can then interact with other proteins such as beta-catenin, leading to changes in cellular signaling pathways .
Scientific Research Applications
Presenilin 1 (349-361) is used extensively in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. The peptide is used to investigate the role of presenilin 1 in the γ-secretase complex and its involvement in the cleavage of amyloid precursor protein (APP). Additionally, it is used to study the phosphorylation of presenilin 1 by glycogen synthase kinase-3β (GSK3β) and its effects on cellular signaling pathways .
Mechanism of Action
Presenilin 1 (349-361) exerts its effects through phosphorylation by glycogen synthase kinase-3β (GSK3β). This phosphorylation reduces the interaction with beta-catenin, leading to decreased phosphorylation and ubiquitination of beta-catenin. As a result, beta-catenin’s nuclear signaling and the transcription of target genes, including c-MYC, are increased . The peptide’s role in the γ-secretase complex also affects the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .
Comparison with Similar Compounds
Presenilin 1 (349-361) is unique in its specific sequence and its ability to be phosphorylated by glycogen synthase kinase-3β (GSK3β). Similar compounds include other peptides derived from the presenilin 1 protein, such as Presenilin 1 (1-20) and Presenilin 1 (200-220), which may have different sequences and functions . These peptides are also used in research to study the various roles of presenilin 1 in cellular processes and disease mechanisms .
Properties
Molecular Formula |
C56H93N21O19 |
---|---|
Molecular Weight |
1364.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C56H93N21O19/c1-26(2)41(54(95)96)74-44(85)28(4)66-43(84)27(3)67-45(86)31(10-6-16-63-55(58)59)69-49(90)35(23-78)72-47(88)33(14-15-40(82)83)70-52(93)38-13-9-19-77(38)53(94)42(29(5)80)75-50(91)36(24-79)73-46(87)32(11-7-17-64-56(60)61)68-48(89)34(20-30-22-62-25-65-30)71-51(92)37-12-8-18-76(37)39(81)21-57/h22,25-29,31-38,41-42,78-80H,6-21,23-24,57H2,1-5H3,(H,62,65)(H,66,84)(H,67,86)(H,68,89)(H,69,90)(H,70,93)(H,71,92)(H,72,88)(H,73,87)(H,74,85)(H,75,91)(H,82,83)(H,95,96)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,31-,32-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |
InChI Key |
ZVELMFAKHKQVBR-NEHKGBOQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
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